molecular formula C7H9ClN2O4 B6244972 2-[4-(methoxycarbonyl)-1H-imidazol-1-yl]acetic acid hydrochloride CAS No. 2408963-30-2

2-[4-(methoxycarbonyl)-1H-imidazol-1-yl]acetic acid hydrochloride

Katalognummer: B6244972
CAS-Nummer: 2408963-30-2
Molekulargewicht: 220.61 g/mol
InChI-Schlüssel: MCYKDOICNZJYJX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-(methoxycarbonyl)-1H-imidazol-1-yl]acetic acid hydrochloride is a chemical compound with the molecular formula C7H8N2O4·HCl It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(methoxycarbonyl)-1H-imidazol-1-yl]acetic acid hydrochloride typically involves the reaction of imidazole derivatives with appropriate carboxylating agents. One common method includes the esterification of imidazole with methoxycarbonyl chloride, followed by the introduction of an acetic acid moiety. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and subsequent acidification processes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure hydrochloride salt form.

Analyse Chemischer Reaktionen

Types of Reactions

2-[4-(methoxycarbonyl)-1H-imidazol-1-yl]acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the methoxycarbonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-[4-(methoxycarbonyl)-1H-imidazol-1-yl]acetic acid hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in organic reactions.

Wirkmechanismus

The mechanism of action of 2-[4-(methoxycarbonyl)-1H-imidazol-1-yl]acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Imidazole-4-acetic acid: Another imidazole derivative with similar structural features but different functional groups.

    4-(methoxycarbonyl)imidazole: Lacks the acetic acid moiety but shares the methoxycarbonyl group.

    Imidazole-1-acetic acid: Similar structure but with the acetic acid group attached to a different nitrogen atom.

Uniqueness

2-[4-(methoxycarbonyl)-1H-imidazol-1-yl]acetic acid hydrochloride is unique due to the presence of both methoxycarbonyl and acetic acid groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.

Eigenschaften

CAS-Nummer

2408963-30-2

Molekularformel

C7H9ClN2O4

Molekulargewicht

220.61 g/mol

IUPAC-Name

2-(4-methoxycarbonylimidazol-1-yl)acetic acid;hydrochloride

InChI

InChI=1S/C7H8N2O4.ClH/c1-13-7(12)5-2-9(4-8-5)3-6(10)11;/h2,4H,3H2,1H3,(H,10,11);1H

InChI-Schlüssel

MCYKDOICNZJYJX-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CN(C=N1)CC(=O)O.Cl

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.